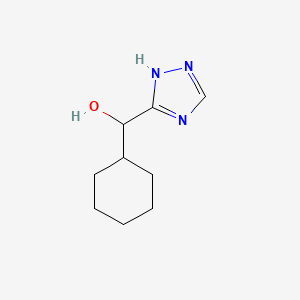

cyclohexyl(4H-1,2,4-triazol-3-yl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

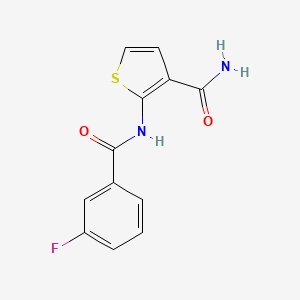

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol has been reported in the literature . The yield of the synthesis was reported to be 75.97%, and the melting point was between 110–112 °C .Molecular Structure Analysis

The InChI code for cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is 1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving cyclohexyl(4H-1,2,4-triazol-3-yl)methanol have not been found, compounds with similar structures have been studied. For example, 1,2,4-triazole derivatives have been synthesized and evaluated as anticancer agents .Physical and Chemical Properties Analysis

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is a powder at room temperature . Its melting point is between 110–112 °C .Applications De Recherche Scientifique

Propriétés anticancéreuses

Le cyclohexyl(4H-1,2,4-triazol-3-yl)méthanol présente une activité anticancéreuse prometteuse. Des chercheurs ont étudié ses effets sur diverses lignées de cellules cancéreuses, notamment le cancer du sein (MCF-7) et le cancer du côlon (HCT-116). Le composé présente une cytotoxicité, avec des valeurs de CI50 dans la plage de 15,6 à 39,8 µM pour les cellules MCF-7 et de 23,9 à 41,8 µM pour les cellules HCT-116 .

Applications antibactériennes et antifongiques

Les dérivés du 1,2,4-triazole, y compris le this compound, ont été explorés comme agents antimicrobiens. Leur liaison N–C–S contribue à leur efficacité contre les bactéries et les champignons. Ces composés présentent un potentiel pour lutter contre les infections et développer de nouveaux antibiotiques .

Activité anti-inflammatoire

L'échafaudage du 1,2,4-triazole présente également des propriétés anti-inflammatoires. Les chercheurs ont étudié son impact sur les voies inflammatoires, ce qui en fait un candidat pour le développement de médicaments dans les affections liées à l'inflammation .

Potentiel antiviral

Bien que des recherches supplémentaires soient nécessaires, les 1,2,4-triazoles, y compris notre composé d'intérêt, ont été étudiés pour leur activité antivirale. Leur structure unique et leurs interactions avec les récepteurs biologiques en font des candidats intrigants pour lutter contre les infections virales .

Applications agrochimiques

Les 1,4-disubstitués 1H-1,2,3-triazoles (semblables au this compound) trouvent une utilisation comme agrochimiques. Ils contribuent à la protection des cultures, à la photostabilisation et à la prévention de la corrosion .

Photostabilisateurs et colorants

Les 1,4-disubstitués 1H-1,2,3-triazoles servent également de photostabilisateurs et de colorants. Leurs applications s'étendent à l'amélioration de la stabilité de divers matériaux exposés à la lumière .

Catalyseurs organiques

Les 1,2,4-triazoles participent en tant que catalyseurs organiques aux réactions chimiques. Leur structure unique leur permet de faciliter les transformations dans les processus synthétiques .

Sciences des matériaux

Les chercheurs explorent l'utilisation des 1,2,4-triazoles en science des matériaux. Leurs propriétés les rendent précieux pour la conception de matériaux fonctionnels, de revêtements et de polymères .

Safety and Hazards

The safety information available indicates that cyclohexyl(4H-1,2,4-triazol-3-yl)methanol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Orientations Futures

Mécanisme D'action

Target of Action

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol primarily targets enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are crucial for the biosynthesis of aromatic amino acids in bacteria, making them attractive targets for antimicrobial agents .

Mode of Action

The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in the inhibition of the enzymes, disrupting the shikimate pathway and hindering the synthesis of essential aromatic amino acids .

Biochemical Pathways

By inhibiting the enzymes of the shikimate pathway, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol affects the production of aromatic amino acids. These amino acids are precursors to a variety of downstream products, including proteins and secondary metabolites. The disruption of these pathways can lead to the death of the bacterial cells .

Result of Action

The molecular and cellular effects of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol’s action result in the inhibition of bacterial growth. By disrupting the shikimate pathway, the compound prevents the synthesis of essential aromatic amino acids, leading to the death of the bacterial cells .

Analyse Biochimique

Biochemical Properties

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity and preventing the catalysis of specific biochemical reactions. Additionally, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol have been shown to change over time. This compound exhibits good stability under normal storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have demonstrated that cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and cell signaling pathways. At high doses, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can cause toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can bind to membrane transporters that mediate its uptake into cells, as well as to intracellular proteins that direct its distribution within the cell .

Subcellular Localization

The subcellular localization of cyclohexyl(4H-1,2,4-triazol-3-yl)methanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, cyclohexyl(4H-1,2,4-triazol-3-yl)methanol can be targeted to the mitochondria, where it influences cellular metabolism and energy production .

Propriétés

IUPAC Name |

cyclohexyl(1H-1,2,4-triazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-8,13H,1-5H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIIGSHIEZHMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=NC=NN2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)

![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)

![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)